molecular formula C15H18N6 B11291579 N~6~,N~6~,1-trimethyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~,1-trimethyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11291579
M. Wt: 282.34 g/mol
InChI Key: HVSNRALHSYCYMI-UHFFFAOYSA-N
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Description

N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that combines pyrazolo and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazolo and pyrimidine rings, followed by the introduction of the trimethyl and methylphenyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N2,N4,N6-TRIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE: This compound shares structural similarities but differs in its chemical properties and applications.

    6-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Another related compound with distinct chemical behavior and uses.

Uniqueness

N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of pyrazolo and pyrimidine rings, along with the specific substitution pattern

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

6-N,6-N,1-trimethyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6/c1-10-7-5-6-8-12(10)17-13-11-9-16-21(4)14(11)19-15(18-13)20(2)3/h5-9H,1-4H3,(H,17,18,19)

InChI Key

HVSNRALHSYCYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)C)C

Origin of Product

United States

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